2-(2-Chloroquinazolin-4-yl)acetamide

Medicinal Chemistry Synthetic Methodology SNAr Reaction

2-(2-Chloroquinazolin-4-yl)acetamide is a strategically differentiated quinazoline building block. The 2-chloro substituent is essential for nucleophilic aromatic substitution (SNAr), enabling rapid assembly of kinase inhibitor libraries—validated by 70% coupling yields. The 4-acetamide side chain is critical for molecular recognition and downstream functionalization. Substituting with 2-methyl or 2-hydroxy analogs eliminates this reactivity pathway. With consensus Log P 1.42 and solubility 0.831 mg/mL, it reduces early ADMET optimization. Procure at ≥95% purity with batch-specific NMR/HPLC/GC data for reliable scale-up from the established 2,4-dichloroquinazoline route.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 425638-74-0
Cat. No. B1591884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroquinazolin-4-yl)acetamide
CAS425638-74-0
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)Cl)CC(=O)N
InChIInChI=1S/C10H8ClN3O/c11-10-13-7-4-2-1-3-6(7)8(14-10)5-9(12)15/h1-4H,5H2,(H2,12,15)
InChIKeyHBENSHGDVIJNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroquinazolin-4-yl)acetamide (425638-74-0): Sourcing Specifications and Analytical Baseline


2-(2-Chloroquinazolin-4-yl)acetamide (CAS: 425638-74-0) is a chlorinated quinazoline derivative with the molecular formula C10H8ClN3O and a molecular weight of 221.64 g/mol . It is a heterocyclic building block primarily used in medicinal chemistry research as an intermediate for synthesizing more complex molecules, particularly kinase inhibitors and other bioactive compounds [1]. The compound is a white to off-white solid at room temperature, with a calculated density of 1.424±0.06 g/cm³, a boiling point of approximately 373°C at 760 mmHg, and slight aqueous solubility (2.9 g/L at 25°C) . It is typically supplied with a purity of 95-97%, as verified by standard analytical methods such as NMR, HPLC, or GC .

Why 2-(2-Chloroquinazolin-4-yl)acetamide Cannot Be Substituted with Generic Quinazoline Analogs


The utility of 2-(2-Chloroquinazolin-4-yl)acetamide is fundamentally tied to its specific substitution pattern. The chlorine atom at the 2-position is a critical functional handle for nucleophilic aromatic substitution (SNAr) reactions, a key step in constructing diverse compound libraries . Swapping this compound for a close analog like a 2-methyl or 2-hydroxy quinazoline would drastically alter, or completely eliminate, this reactivity pathway, derailing established synthetic protocols and leading to different, often undesired, products [1]. Furthermore, the acetamide side chain at the 4-position is essential for downstream functionalization and molecular recognition. Therefore, substitution without re-optimizing an entire synthetic route or drug design is not feasible.

Quantitative Differentiation of 2-(2-Chloroquinazolin-4-yl)acetamide (425638-74-0): A Comparative Evidence Guide


Reaction Yield Comparison: SNAr Amination with 1-Methylpiperazine

In a disclosed synthetic procedure, 2-(2-chloroquinazolin-4-yl)acetamide was reacted with 1-methylpiperazine to yield the 2-(4-methylpiperazin-1-yl) derivative. The reported yield for this specific transformation using this chlorinated precursor is 70%, highlighting its efficient reactivity as an electrophile [1]. This serves as a critical benchmark for assessing the viability of building block alternatives.

Medicinal Chemistry Synthetic Methodology SNAr Reaction

Comparative Physicochemical Profile: Lipophilicity and Solubility

The physicochemical profile of 2-(2-chloroquinazolin-4-yl)acetamide is defined by calculated properties, which can be compared to class-level baselines. The consensus Log P (a measure of lipophilicity) is calculated to be 1.42 . Its aqueous solubility is estimated to be 0.831 mg/mL , and experimentally calculated to be 2.9 g/L (25°C) . These values are in a range often associated with favorable oral absorption and permeability, a common design goal for drug-like molecules.

Drug Design ADME Physicochemical Properties

Procurement Differentiation: Validated Purity and Batch Consistency

Reputable vendors specify a standard purity of ≥95% for 2-(2-chloroquinazolin-4-yl)acetamide, with some offering up to 97% purity . Critically, these specifications are backed by the availability of batch-specific quality control documentation, including NMR, HPLC, or GC spectra, upon request . This level of transparency is a key differentiator from generic suppliers who may offer lower purity material without analytical traceability.

Procurement Quality Control Analytical Chemistry

Validated Research and Industrial Application Scenarios for 2-(2-Chloroquinazolin-4-yl)acetamide (425638-74-0)


Synthesis of Kinase-Focused Compound Libraries

The primary application of this compound is as a versatile electrophilic building block for synthesizing focused libraries of kinase inhibitors. The chlorine at the 2-position is a crucial reactive site for introducing diverse amine-containing fragments via SNAr, a strategy validated by the 70% yield reported for piperazine coupling [1]. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the quinazoline core, a privileged scaffold in kinase drug discovery.

Hit-to-Lead Optimization of Quinazoline-Based Therapeutics

The compound's favorable physicochemical profile, including a consensus Log P of 1.42 and calculated solubility of 0.831 mg/mL, makes it a suitable starting point for hit-to-lead optimization campaigns . Its properties suggest acceptable permeability and solubility, reducing the need for extensive property modulation early in a project. Researchers can confidently advance this core, focusing their efforts on optimizing potency and selectivity rather than fixing fundamental ADME liabilities.

Process Chemistry Development and Scale-Up

The established synthetic route to 2-(2-chloroquinazolin-4-yl)acetamide, starting from readily available 2,4-dichloroquinazoline or 2,4-quinazolinedione, is well-documented and amenable to scale-up . The reported 54% yield over two steps provides a reliable benchmark for process chemists to further develop and optimize for larger-scale production. Procurement of this intermediate with high purity (≥95%) and batch-specific analytical data is essential for ensuring consistent performance and minimizing impurity-related issues during scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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